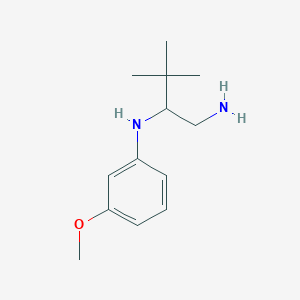
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
Overview
Description
“2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 870483-31-1. Its molecular weight is 255.62 and its MDL number is MFCD29038823 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride. The InChI code is 1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Fluorescence Derivatization Applications :
- Fluorescent derivatization of amino acids: A study by Frade et al. (2007) demonstrated the use of amino acids in fluorescence derivatization. They coupled 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids, resulting in strongly fluorescent derivatives, useful in biological assays (Frade et al., 2007).
Polymorphism in Pharmaceutical Compounds :
- Characterization of polymorphic forms: Vogt et al. (2013) characterized two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Structural Analysis :
- Synthesis of enantioselective compounds: Shirakawa et al. (2014) focused on the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid, demonstrating the synthesis of various compounds for potential application in pharmaceuticals (Shirakawa et al., 2014).
- Analysis of rearrangement reactions: Chernyshev et al. (2010) explored the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, leading to the synthesis of various derivatives. This type of research provides insights into the behavior of complex molecules (Chernyshev et al., 2010).
Anticancer and Antibacterial Activities :
- Exploration of anticancer properties: Saad and Moustafa (2011) synthesized a series of derivatives showing significant in vitro anticancer activities, suggesting potential therapeutic applications (Saad & Moustafa, 2011).
- Antibacterial and antifungal activities: Sujatha et al. (2019) assessed the antibacterial and antifungal activities of newly synthesized compounds, highlighting the potential for medical applications (Sujatha et al., 2019).
Pharmacological Activity of Derivatives :
- Pharmacologically active substances: Vasil'eva et al. (2016) discussed β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid hydrochloride, used as a nootropic agent and myorelaxant in medical practice. This study underscores the relevance of derivatives in pharmacology (Vasil'eva et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCLPJIZUMSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)

![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)




![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)
![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)